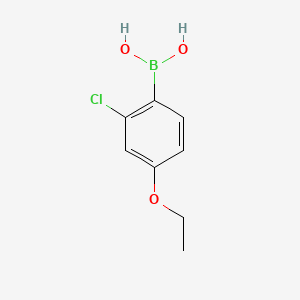

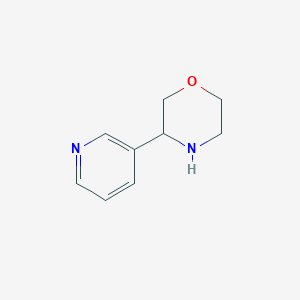

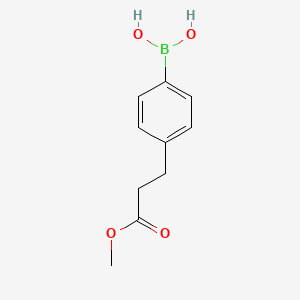

![molecular formula C39H61N11O12S2 B1587677 [Thr4,Gly7]OT CAS No. 60786-59-6](/img/structure/B1587677.png)

[Thr4,Gly7]OT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[Thr4,Gly7]OT, also known as [Tyr4,Gly7]oxytocin, is a synthetic oxytocin analog that has been developed for use in laboratory experiments. Oxytocin is a peptide hormone that is naturally produced in the hypothalamus of mammals, and it is known to play a role in a variety of physiological processes such as social behavior, sexual behavior, and even maternal behavior. The development of [Thr4,Gly7]OT has allowed researchers to study oxytocin’s effects in greater detail, as it is more stable and has a longer-lasting effect than natural oxytocin. We will also discuss potential future directions for research related to this synthetic oxytocin analog.

Wissenschaftliche Forschungsanwendungen

Oxytocin Receptor Labeling

“[Thr4,Gly7]OT” has been used as a highly specific oxytocic agonist that was tritiated to label oxytocin receptors selectively. This ligand has shown high affinity for oxytocin receptors in various studies, with equilibrium dissociation constants between 1.0 and 2.0 nM .

Wirkmechanismus

Target of Action

The primary target of the compound Oxytocin, thr(4)-gly(7) is the Oxytocin Receptor (OTR), which belongs to the G protein-coupled receptor (GPCR) superfamily . This receptor is expressed on the cell surface and plays a crucial role in transmitting the signal intracellularly, allowing Oxytocin, thr(4)-gly(7) to affect cell function .

Mode of Action

Oxytocin, thr(4)-gly(7) interacts with its target, the Oxytocin Receptor, by binding to it . This binding triggers a cascade of intracellular events. For instance, it has been shown that an Oxytocin, thr(4)-gly(7) agonist can induce a dose-dependent increase in basal testosterone production .

Biochemical Pathways

The interaction of Oxytocin, thr(4)-gly(7) with the Oxytocin Receptor activates several signaling pathways within the cell . These pathways include the MAP Kinase Cascade, NO Production, eEF2 Phosphorylation/Dephosphorylation, and GABA Transporters . These pathways contribute to the quantitative and qualitative features of Oxytocin responses in the brain .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule like Oxytocin, thr(4)-gly(7) are crucial for its bioavailability . .

Result of Action

The molecular and cellular effects of Oxytocin, thr(4)-gly(7) are diverse and depend on the specific cell and brain region. For instance, it has been shown to modulate androgen levels in tissues via stimulation of the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase . It also plays a role in stimulating contractility of the seminiferous tubules, epididymis, and the prostate gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Oxytocin, thr(4)-gly(7). These factors can include the physical, social, and attitudinal environment in which people live and conduct their lives . .

Eigenschaften

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60786-59-6 |

Source

|

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.